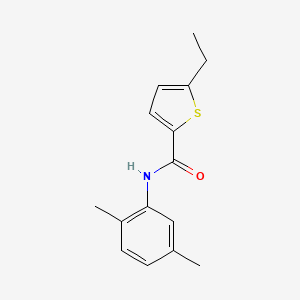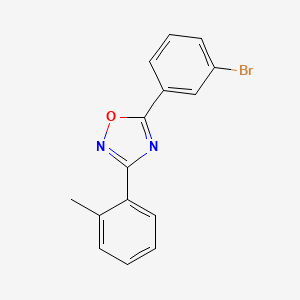![molecular formula C16H10BrN7O2 B5814135 3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)
3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as NBATIH, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a hydrazone derivative of 3-nitrobenzaldehyde and 8-bromo-5H-[1,2,4]triazino[5,6-b]indole, which are both important intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activation of NF-kB, which is a key signaling pathway that is involved in cancer cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cancer cell growth and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic activity. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its potent anti-cancer activity against a wide range of cancer cell lines. In addition, this compound has been shown to have low toxicity in normal cells, which is an important consideration for cancer therapy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One area of research is to optimize the synthesis of this compound to improve its yield and purity. Another area of research is to investigate the mechanism of action of this compound in more detail, in order to identify new targets for cancer therapy. Finally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability, in order to improve its effectiveness as a cancer therapy.
Métodos De Síntesis
The synthesis of 3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a multi-step process that involves the condensation of 3-nitrobenzaldehyde with 8-bromo-5H-[1,2,4]triazino[5,6-b]indole in the presence of hydrazine hydrate. The resulting hydrazone is then purified by recrystallization to obtain a high-purity product.
Aplicaciones Científicas De Investigación
3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in cancer therapy.
Propiedades
IUPAC Name |
8-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN7O2/c17-10-4-5-13-12(7-10)14-15(19-13)20-16(23-21-14)22-18-8-9-2-1-3-11(6-9)24(25)26/h1-8H,(H2,19,20,22,23)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZLVLYGVABCW-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)
![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)

![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)
![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)


![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)


![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)